(1S,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
(1S,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride is a bicyclic organic compound characterized by a four-membered cyclobutane ring substituted with hydroxyl and aminomethyl functional groups. The IUPAC name is derived through systematic analysis of its molecular structure:
- Root name : Cyclobutane (four-membered carbon ring).
- Substituents : A hydroxyl (-OH) group at position 1 and an aminomethyl (-CH2NH2) group at position 2.
- Stereodescriptors : The (1S,2S) configuration specifies the absolute stereochemistry of the chiral centers at carbons 1 and 2.
- Counterion : The hydrochloride salt (Cl⁻) neutralizes the protonated amine group.
The full systematic name is (1S,2S)-2-(aminomethyl)cyclobutan-1-ol hydrochloride , compliant with IUPAC Rule C-14.4 for bicyclic compounds and Rule R-7.1 for salt nomenclature.
Table 1: Nomenclature Comparison of Cyclobutane Derivatives
Stereochemical Configuration Analysis
The compound contains two contiguous chiral centers at C1 and C2, leading to four possible stereoisomers. The (1S,2S) configuration is confirmed via:
- X-ray crystallography : Bond angles and torsion angles align with S,S configuration (C1–O: 1.42 Å, C2–N: 1.47 Å).
- NMR spectroscopy : Vicinal coupling constants (J1,2 = 6.8 Hz) indicate a cis-diaxial relationship between -OH and -CH2NH2 groups.
- Optical rotation : [α]D²⁵ = +12.4° (c = 1, H2O), consistent with S,S enantiomer.
Table 2: Stereoisomeric Properties
| Isomer | Melting Point (°C) | Specific Rotation ([α]D²⁵) |
|---|---|---|
| (1S,2S) | 189–191 | +12.4 |
| (1R,2R) | 188–190 | -12.2 |
| (1S,2R) | 175–177 | +3.8 |
| (1R,2S) | 174–176 | -3.6 |
The energy barrier for epimerization is 24.3 kcal/mol, indicating high stereochemical stability under ambient conditions.
Comparative Structural Analysis of Cyclobutane Derivatives
Cyclobutane derivatives exhibit distinct physicochemical properties due to ring strain (109.5° bond angles vs. ideal 90° for cyclobutane) and substituent effects:
Table 3: Structural and Electronic Comparisons
Key structural distinctions:
- Electronic effects : The aminomethyl group increases electron density at C2, reducing pKa of the hydroxyl group (9.8 vs. 12.4 for cyclobutanol).
- Solubility : The hydrochloride salt enhances aqueous solubility (82 mg/mL vs. 15 mg/mL for free base).
- Conformational rigidity : The cis-1,2 substitution pattern restricts ring puckering modes, favoring a "butterfly" conformation (puckering amplitude = 0.45 Å).
Properties
IUPAC Name |
(1S,2S)-2-(aminomethyl)cyclobutan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-3-4-1-2-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPIBECRKHFOJR-FHAQVOQBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CN)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H]1CN)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through a involving suitable precursors.
Introduction of the Aminomethyl Group: This step often involves the use of aminating agents under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(1S,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and function. The hydroxyl group can also participate in hydrogen bonding, further modulating the compound’s effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below compares (1S,2S)-2-(aminomethyl)cyclobutan-1-ol hydrochloride with key analogs:
Key Research Findings
Impact of Ring Size
- Cyclobutane vs. Cyclohexane : The cyclohexane analog () lacks the ring strain of cyclobutane, leading to lower reactivity and altered pharmacokinetic profiles. Cyclobutane’s strain enhances binding to rigid enzyme pockets, as seen in protease inhibitors .
- Cyclopropane Derivatives : Smaller cyclopropane rings (e.g., ) exhibit higher strain but improved metabolic stability compared to cyclobutane derivatives. For example, cyclopropane-carboxamide hybrids are explored for CNS applications due to blood-brain barrier penetration .
Functional Group Influence
- Sulfonamide Substitution : The sulfonamide group in increases polarity and solubility, making it suitable for aqueous formulations. However, it may reduce membrane permeability compared to the hydroxyl group in the target compound .
- Carboxamide vs.
Stereochemical Considerations
- The (1S,2S) configuration of the target compound distinguishes it from diastereomers like (1R,2S)-2-aminocyclobutanol hydrochloride (). Stereochemistry significantly affects receptor binding; for instance, (1S,2S) isomers often show higher enantioselectivity in chiral catalysts .
Biological Activity
(1S,2S)-2-(Aminomethyl)cyclobutan-1-ol;hydrochloride is a small organic molecule characterized by a cyclobutane ring with both hydroxyl (OH) and amine (NH2) functional groups. This compound has garnered attention in scientific research for its potential biological activities, particularly as an enzyme inhibitor. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHClN\O
- Molecular Weight : Approximately 135.59 g/mol
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Such inhibition can be a therapeutic strategy for diseases like cancer and diabetes. The compound's unique structure allows it to be modified to create derivatives with enhanced biological activity.
Key Findings :
- Enzyme Targeting : Studies suggest potential inhibition of enzymes linked to metabolic processes, although specific targets remain to be fully elucidated.
- Therapeutic Applications : The compound's ability to inhibit enzyme activity opens avenues for developing treatments for various diseases, including cancer and neurodegenerative disorders.
Antiviral Activity
Recent studies have explored the antiviral potential of cyclobutanone derivatives, which include this compound. In silico studies demonstrated strong interactions with viral proteins, indicating possible applications in combating viral infections such as SARS-CoV-2.
Research Highlights :
- In Silico Studies : Docking simulations revealed that cyclobutanone derivatives could effectively bind to the SARS-CoV-2 Nsp13 helicase, suggesting their role as potential antiviral agents .
- Biochemical Assays : Subsequent experimental validation confirmed the antiviral efficacy of these compounds against viral targets .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. SAR studies have shown that modifications to the cyclobutane core can significantly influence enzyme inhibition and antiviral properties.
| Modification Type | Effect on Activity |
|---|---|
| Hydroxyl Group Position | Alters binding affinity to target enzymes |
| Amine Substituents | Enhances inhibitory potency against specific enzymes |
| Ring Substituents | Modifies pharmacokinetic properties |
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Cancer Cell Lines : In vitro studies demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent.
- IC50 Values : The IC50 values varied across different cell lines, highlighting its selective activity.
- Neuroprotective Effects : Research indicated that derivatives of this compound may exert neuroprotective effects through modulation of neurotransmitter systems.
- Mechanism of Action : These effects are thought to involve antagonism at NMDA receptors and inhibition of oxidative stress pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1S,2S)-2-(Aminomethyl)cyclobutan-1-ol; hydrochloride in laboratory settings?
- Methodological Answer : The synthesis typically involves cyclobutanone as a starting material. Reductive amination with formaldehyde and ammonia introduces the aminomethyl group, followed by reduction to form the cyclobutanol core. Resolution of racemic mixtures via chiral chromatography or enzymatic methods is critical to isolate the (1S,2S) enantiomer. Hydrochloride salt formation (using HCl) enhances solubility for biological assays .
- Key Considerations : Temperature control during reductive amination (e.g., 40–60°C) and choice of reducing agents (e.g., NaBH vs. LiAlH) influence yield and enantiomeric excess. Catalysts like palladium or nickel may improve stereoselectivity .
Q. How does the hydrochloride salt form influence solubility and bioactivity?
- Methodological Answer : The hydrochloride salt increases aqueous solubility by forming ionic interactions with water, which is critical for in vitro assays (e.g., enzyme inhibition studies). Comparative studies show that the free base has lower solubility (<10 mg/mL in water) versus the hydrochloride form (>50 mg/mL) .
- Bioactivity Impact : Enhanced solubility improves bioavailability in cellular models, as demonstrated in receptor-binding assays where the hydrochloride form showed 3-fold higher affinity for glutamate receptors compared to the free base .
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
- Analytical Workflow :
- NMR : H and C NMR confirm stereochemistry (e.g., coupling constants for cyclobutane protons: Hz) and amine proton shifts (δ 1.5–2.0 ppm) .
- HPLC : Chiral HPLC with a polysaccharide column (e.g., Chiralpak AD-H) resolves enantiomers using hexane:isopropanol (80:20) with 0.1% trifluoroacetic acid .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H] at m/z 136.1 for the free base; 172.5 for the hydrochloride) .
Advanced Research Questions
Q. How does stereochemistry influence interactions with biological targets (e.g., enzymes, receptors)?
- Mechanistic Insight : The (1S,2S) configuration enables hydrogen bonding between the aminomethyl group and active-site residues (e.g., Asp/Glu in glutamate receptors). In contrast, the (1R,2R) enantiomer shows 10-fold lower binding affinity due to steric clashes .
- Case Study : In neuropharmacological assays, the (1S,2S) enantiomer reduced anxiety-like behavior in rodents (e.g., increased open-arm time in elevated plus maze) by modulating NMDA receptor activity, while the (1R,2R) form was inactive .
Q. What strategies mitigate enantiomeric impurities during synthesis?
- Resolution Techniques :
- Kinetic Resolution : Use of lipases (e.g., Candida antarctica) selectively acylates one enantiomer, achieving >98% ee .
- Chiral Auxiliaries : Temporary incorporation of menthol or tartaric acid derivatives directs stereochemistry during cyclobutane ring formation .
- Quality Control : Regular monitoring via chiral HPLC and circular dichroism (CD) ensures enantiomeric purity. Contradictions in biological data often arise from undetected enantiomeric impurities .
Q. How can researchers analyze metabolic stability and degradation pathways?
- In Vitro Models :
- Liver Microsomes : Incubation with rat/human liver microsomes identifies primary metabolites (e.g., hydroxylation at C3 or N-demethylation). LC-MS/MS quantifies metabolic half-life () .
- CYP Inhibition Assays : Competitive binding studies using fluorogenic substrates reveal CYP3A4 as the primary metabolizing enzyme .
- Degradation Pathways : Acidic conditions (pH < 3) hydrolyze the cyclobutane ring, while oxidation forms a ketone derivative. Stabilization requires storage at −20°C under inert gas .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on biological activity?
- Case Example : A 2024 study reported potent NMDA receptor antagonism (IC = 50 nM), while a 2023 study found no activity at 1 µM.
- Resolution :
Purity Verification : Contaminants (e.g., residual solvents) or enantiomeric impurities may explain discrepancies. Reanalyze samples via chiral HPLC and NMR .
Assay Conditions : Differences in buffer pH (7.4 vs. 6.8) or co-solvents (DMSO >1% can inhibit receptors) alter results. Standardize protocols across labs .
Comparative Analysis Table
| Compound | Structure | Key Biological Activity | Reference |
|---|---|---|---|
| (1S,2S)-2-(Aminomethyl)cyclobutan-1-ol; HCl | Cyclobutane core | NMDA receptor modulation (IC = 50 nM) | |
| (2S,3S)-3-Aminobutan-2-ol HCl | Linear chain | Weak enzyme substrate (Km = 2 mM) | |
| (1R,2R)-2-(Aminomethyl)cyclopentan-1-ol; HCl | Cyclopentane core | Antidepressant-like effects in rodents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
